N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Scientific Research Applications
- N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine derivatives have been explored for their antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms . Researchers have studied their potential as novel antimicrobial agents.
- Some benzothiazole derivatives, including 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)guanidine , have demonstrated antiviral activity. Investigations have focused on their efficacy against specific viruses, such as HIV . These compounds may play a role in developing antiviral therapies.
- Thiazole-containing compounds, including N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine , have shown promise as antitumor agents. Researchers have evaluated their cytotoxic effects on cancer cell lines . Further studies could explore their potential in cancer treatment.
- Thiazoles are known for their anti-inflammatory properties1-(5,6-Dimethylbenzo[d]thiazol-2-yl)guanidine derivatives may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
- The thiazole scaffold has been investigated for its neuroprotective effects. Compounds related to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine could potentially protect neurons from damage and degeneration .
- Thiazoles have been studied as diuretic agents. While more research is needed, compounds like 1-(5,6-Dimethylbenzo[d]thiazol-2-yl)guanidine may contribute to diuretic drug development .
Antimicrobial Activity
Antiviral Potential
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Activity
Diuretic Potential
Mechanism of Action
- However, we can explore related benzothiazole compounds to gain insights. For instance, recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .
- However, benzothiazole derivatives have been synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
properties
IUPAC Name |
2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-5-3-7-8(4-6(5)2)15-10(13-7)14-9(11)12/h3-4H,1-2H3,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKCUSLNFSIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252311 | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-30-9 | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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